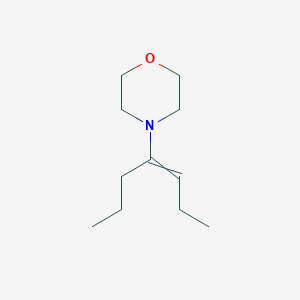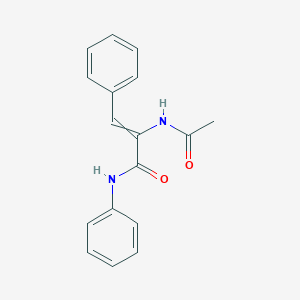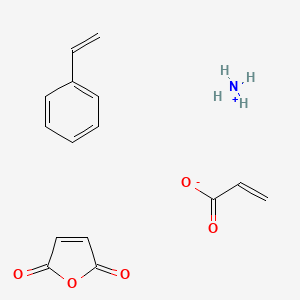![molecular formula C20H32OS B14623660 1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one CAS No. 56944-52-6](/img/structure/B14623660.png)
1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[4-(dodecylthio)phenyl]- is an organic compound with the molecular formula C20H32OS It is characterized by the presence of a dodecylthio group attached to a phenyl ring, which is further connected to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dodecylthio)phenyl]- typically involves the reaction of 4-(dodecylthio)benzaldehyde with a suitable acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Ethanone, 1-[4-(dodecylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Ethanone, 1-[4-(dodecylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 1-[4-(dodecylthio)phenyl]- involves its interaction with specific molecular targets. The dodecylthio group can interact with biological membranes, potentially disrupting their function. The phenyl and ethanone groups may also interact with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Ethanone, 1-(4-methylphenyl)-: Similar structure but with a methyl group instead of a dodecylthio group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a dodecylthio group.
Ethanone, 1-[4-(methylthio)phenyl]-: Features a methylthio group instead of a dodecylthio group.
Uniqueness
Ethanone, 1-[4-(dodecylthio)phenyl]- is unique due to the presence of the long dodecylthio chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs
特性
CAS番号 |
56944-52-6 |
|---|---|
分子式 |
C20H32OS |
分子量 |
320.5 g/mol |
IUPAC名 |
1-(4-dodecylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C20H32OS/c1-3-4-5-6-7-8-9-10-11-12-17-22-20-15-13-19(14-16-20)18(2)21/h13-16H,3-12,17H2,1-2H3 |
InChIキー |
MBAKURXDUCWXBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


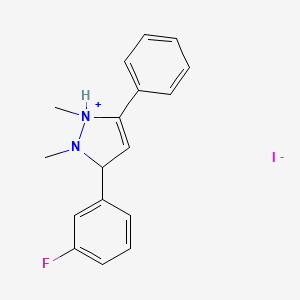
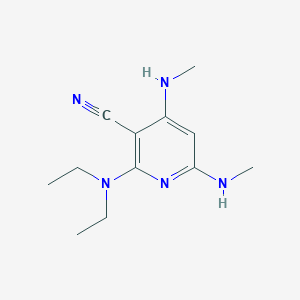
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)

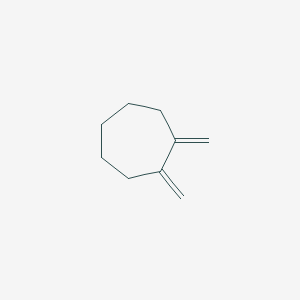
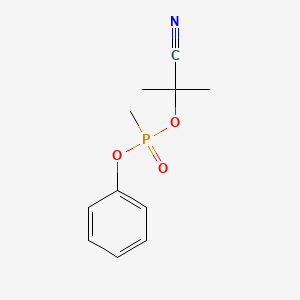

![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)

